molecular formula C11H13NO B1194205 3-BENZAL-N-BUTYRAMIDE CAS No. 7236-47-7

3-BENZAL-N-BUTYRAMIDE

货号: B1194205
CAS 编号: 7236-47-7
分子量: 175.23 g/mol
InChI 键: KAJZGRFYZKWYDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

苯甲酰胺是一种有机化合物,属于酰胺类。它衍生自苯甲酸,其特征是苯环连接到酰胺基团。苯甲酰胺以其在化学、生物学、医药和工业等各个领域的应用而闻名。

准备方法

合成路线和反应条件: 苯甲酰胺可以通过多种方法合成,包括:

    安息香缩合和酰胺化: 从苯甲醛开始的安息香缩合,然后进行安息香酰胺化,可以在电解槽中温和条件下有效进行。

    苯甲醛到苯甲酰胺: 另一种方法涉及将苯甲醛转化为苯甲酸,然后使用亚硫酰氯形成苯甲酰氯。

工业生产方法: 苯甲酰胺的工业生产通常涉及使用上述方法进行大规模合成,并优化产率和纯度。电化学合成的使用尤其受到青睐,因为它采用“绿色”方法,减少了化学计量废物的产生 .

反应类型:

    氧化和还原: 苯甲酰胺可以进行氧化和还原反应,通常通过电化学方法促进。

    取代反应: 它可以参与亲核取代反应,其中酰胺基团可以被其他亲核试剂取代。

常用试剂和条件:

主要生成产物:

    氧化: 苯甲酰胺是由安息香氧化形成的。

    还原: 苄胺是由苯甲酰胺还原形成的。

    取代: 苯甲酰胺是由苯甲酰氯与氨进行取代反应形成的。

科学研究应用

苯甲酰胺在科学研究中具有广泛的应用:

作用机制

苯甲酰胺的作用机制涉及其与特定分子靶点和途径的相互作用:

相似化合物的比较

苯甲酰胺可以与其他类似化合物进行比较,例如:

苯甲酰胺的独特性: 苯甲酰胺因其独特的化学结构和在温和条件下进行各种化学反应的能力而具有独特性。其在绿色化学中的应用及其生物活性使其成为科学研究中的一种有价值的化合物。

属性

IUPAC Name

3-methyl-4-phenylbut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJZGRFYZKWYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871941
Record name 3-Methyl-4-phenyl-3-butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7236-47-7
Record name 3-Methyl-4-phenyl-3-butenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7236-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Benzalbutyramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007236477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-phenyl-3-butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-phenyl-3-butenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZALAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500AC5XYXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-BENZAL-N-BUTYRAMIDE
Reactant of Route 2
3-BENZAL-N-BUTYRAMIDE
Reactant of Route 3
3-BENZAL-N-BUTYRAMIDE
Reactant of Route 4
3-BENZAL-N-BUTYRAMIDE
Reactant of Route 5
Reactant of Route 5
3-BENZAL-N-BUTYRAMIDE
Reactant of Route 6
3-BENZAL-N-BUTYRAMIDE
Customer
Q & A

Q1: What were the initial findings regarding the potential therapeutic benefit of beta-Benzalbutyramide?

A: Early research on beta-Benzalbutyramide primarily focused on its potential as a hypocholesterolemic agent. Studies conducted on rats fed a low-protein diet demonstrated that beta-Benzalbutyramide could effectively reduce cholesterol and beta-lipoprotein levels in their blood []. This finding suggested its potential therapeutic use in managing hyperlipidemia. Further investigations explored its efficacy in humans, with one study evaluating its short-term effects on hyperlipidemic patients []. While these initial studies provided promising results, further research is needed to fully elucidate its mechanism of action, long-term effects, and potential applications in clinical practice.

Q2: Were there any comparative studies conducted to assess the efficacy of beta-Benzalbutyramide against existing treatments?

A: Yes, a comparative study was conducted to evaluate the short-term efficacy of beta-Benzalbutyramide against clofibrate, another antihyperlipidemic agent, in treating hyperlipidemic patients []. The findings from this comparative study could offer insights into the potential advantages or disadvantages of beta-Benzalbutyramide compared to existing treatment options.

Q3: What were the main metabolic effects of beta-Benzalbutyramide observed in the research?

A: Research explored the metabolic effects of beta-Benzalbutyramide as a new hypocholesterolemic derivative []. While the specific details of these metabolic effects are not provided in the abstracts, this line of research highlights the importance of understanding the broader physiological impact of the compound beyond its cholesterol-lowering properties.

Q4: Did the research investigate the impact of beta-Benzalbutyramide on cholesterol biosynthesis or metabolism?

A: Although not explicitly stated in the abstracts, the observed reduction in cholesterol and beta-lipoprotein levels in rats [] suggests that beta-Benzalbutyramide might influence cholesterol biosynthesis or metabolism. Further research is needed to determine the precise mechanisms by which beta-Benzalbutyramide exerts its hypocholesterolemic effects. Understanding these mechanisms could pave the way for developing more targeted therapies for hyperlipidemia and related conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。